Ezurpimtrostat

Description

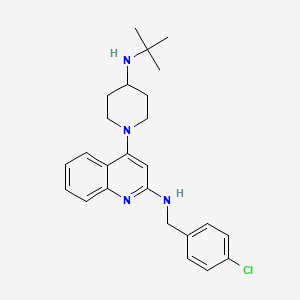

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

GNS561, a potent chloroquine analog, is a lysosomotropic small molecule. It induces lysosomal dysregulation which causes cell death and has anti-cancer properties specifically targeting intrahepatic cholangiocarcinoma. |

|---|---|

CAS No. |

1914148-72-3 |

Molecular Formula |

C25H31ClN4 |

Molecular Weight |

423.0 g/mol |

IUPAC Name |

4-[4-(tert-butylamino)piperidin-1-yl]-N-[(4-chlorophenyl)methyl]quinolin-2-amine |

InChI |

InChI=1S/C25H31ClN4/c1-25(2,3)29-20-12-14-30(15-13-20)23-16-24(28-22-7-5-4-6-21(22)23)27-17-18-8-10-19(26)11-9-18/h4-11,16,20,29H,12-15,17H2,1-3H3,(H,27,28) |

InChI Key |

QVXSJSXAVQJXOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)NCC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Ezurpimtrostat (GNS561): A Technical Overview of its Mechanism of Action in Hepatocellular Carcinoma

Disclaimer: Initial research into "ezurpimtrostat" and "dual adenosine (B11128) receptor antagonist" indicates a potential confusion with a different investigational drug, AB-928 , which is a dual adenosine A2aR/A2bR antagonist. The following technical guide focuses on the scientifically documented mechanism of action for This compound (GNS561) , which is a first-in-class inhibitor of palmitoyl-protein thioesterase 1 (PPT1) that modulates autophagy. A brief clarification on the adenosine pathway and AB-928 is provided at the end of this document.

Core Mechanism of Action of this compound in HCC

This compound (also known as GNS561) is an orally bioavailable small molecule that exhibits potent anti-tumor activity in hepatocellular carcinoma (HCC)[1][2][3]. Its primary mechanism of action is the inhibition of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal hydrolase. This inhibition leads to a cascade of downstream effects culminating in cancer cell death[1][4].

Inhibition of Palmitoyl-Protein Thioesterase 1 (PPT1) and Autophagy

PPT1 is crucial for the catabolism of lipid-modified proteins within the lysosome by removing fatty acyl groups from cysteine residues. In cancer cells, PPT1 is often highly expressed and plays a significant role in cellular autophagy, a process that cancer cells can exploit to survive under stress.

This compound, as a lysosomotropic agent, accumulates in the lysosomes of cancer cells. Here, it directly interacts with and inhibits PPT1. The inhibition of PPT1-dependent autophagic activity disrupts the normal lysosomal degradation pathways. This leads to a blockage of the late stages of autophagy, resulting in the accumulation of enlarged lysosomes and autophagosomes.

Downstream Cellular Effects of PPT1 Inhibition

The inhibition of PPT1 and subsequent disruption of autophagy by this compound trigger several downstream events that contribute to its anti-cancer effects in HCC:

-

Lysosomal Dysregulation: this compound-induced PPT1 inhibition leads to lysosomal deacidification and the accumulation of unbound zinc within the lysosomes. This altered lysosomal environment impairs the function of other lysosomal enzymes, such as cathepsins.

-

mTOR Signaling: The proper function of the mTORC1 signaling pathway, a key regulator of cell growth and metabolism, is dependent on lysosomal integrity. This compound has been shown to impair mTOR function and its relocalization in hepatocarcinoma cells.

-

Induction of Apoptosis: The culmination of lysosomal dysfunction, including lysosomal membrane permeabilization, leads to the activation of caspases and the induction of the caspase-dependent apoptotic pathway, ultimately resulting in cancer cell death.

Caption: Signaling pathway of this compound in HCC.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound in liver cancer models.

Table 1: Preclinical Activity of this compound

| Parameter | Cell Line/Model | Value | Reference |

| Antiproliferative Activity | HCC, iCCA, Pancreatic, Colon Cancer Models | Dose-dependent inhibition | |

| In vivo Efficacy | Rat Hepatocarcinoma Model | Active at 15 mg/kg (oral) | |

| Liver Tropism | Mouse Model (50 mg/kg oral) | Liver concentrations >600x plasma | |

| Liver to Plasma Ratio (Human) | 200 mg BID | Mean ratio of 9559 |

Table 2: Phase 1b Clinical Trial Data (NCT03316222)

| Parameter | Value | Reference |

| Patient Population | Primary and secondary liver tumors | |

| Dose Escalation | 50-400 mg Q3W; 200-300 mg BID | |

| Dose-Limiting Toxicities | None observed | |

| Common Adverse Events (Grade 1-2) | Nausea (50%), Vomiting (54%), Diarrhea (42%) | |

| Efficacy (evaluable patients, n=20) | Stable Disease: 25% (5 patients) | |

| Recommended Phase 2 Dose | 200 mg BID |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Pharmacokinetic (PK) Analysis in Human Liver Samples

-

Method: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) in positive ion electrospray mode.

-

Procedure: The analytical method was qualified to quantify GNS561 concentrations in human non-tumoral liver tissues obtained from biopsies.

-

Reference:

PPT1 Immunofluorescence Analysis

-

Sample Preparation: Liver biopsies from non-tumor and tumor tissues were obtained one month after the start of this compound treatment. Tissue slides were deparaffinized.

-

Antigen Retrieval: Heat-induced epitope retrieval was performed in a pressure cooker for 10 minutes using a preheated TRIS EDTA buffer.

-

Staining: Standard immunofluorescence protocols were followed to detect PPT1 expression levels.

-

Reference:

In Vivo Tumor Growth Assessment (Chicken Embryo Chorioallantoic Membrane - CAM Assay)

-

Model: Chorioallantoic membrane (CAM) of chicken embryos was inoculated with the Hep3B liver adenocarcinoma cell line at day 9 (D9).

-

Treatment: Between D9 and D18, embryos were treated every two days with GNS561 alone (0.92 mg/kg), or in combination with atezolizumab/bevacizumab.

-

Endpoint: At D18, the upper portion of the CAM containing the tumor was removed, and the tumor was excised and weighed.

-

Reference:

Caption: Workflow for the CAM assay to assess in vivo efficacy.

Role in Immuno-Oncology

Beyond its direct cytotoxic effects, this compound also modulates the tumor microenvironment, suggesting a role in enhancing immunotherapy.

Enhancing Anti-Tumor Immunity

Recent studies have shown that inhibiting autophagy can potentiate the effects of immune checkpoint inhibitors. The mechanism by which this compound achieves this is multi-faceted:

-

Increased Antigen Presentation: By inhibiting PPT1, this compound increases the expression of Major Histocompatibility Complex (MHC)-I on the surface of liver cancer cells. This enhances the ability of the immune system, particularly cytotoxic T lymphocytes, to recognize and target cancer cells.

-

T-Cell Infiltration: In preclinical models, the combination of this compound with an anti-PD-1 antibody led to a decrease in liver tumor burden by inducing the penetration of lymphocytes into the tumors.

-

Modulation of Immune Cells: this compound treatment is associated with the recolonization and activation of cytotoxic CD8+ lymphocytes within the tumor, effectively turning "cold" tumors (lacking immune cells) into "hot" tumors that are more responsive to immunotherapy.

This immunomodulatory effect provides a strong rationale for the ongoing clinical trials combining this compound with checkpoint inhibitors like atezolizumab for the treatment of HCC.

Caption: this compound's immunomodulatory effects in the TME.

Clarification: The Adenosine Pathway and AB-928

The query regarding a dual adenosine receptor antagonist mechanism of action likely pertains to a different investigational drug, AB-928 . The adenosine pathway is a critical immunosuppressive signaling cascade in the tumor microenvironment.

-

Adenosine in the TME: High concentrations of adenosine in the tumor microenvironment are immunosuppressive. Adenosine binds to A2a and A2b receptors on immune cells, leading to an ineffective anti-tumor immune response.

-

AB-928 Mechanism: AB-928 is a selective, small-molecule dual antagonist of the A2a and A2b adenosine receptors. By blocking these receptors, AB-928 is designed to prevent the immunosuppressive effects of adenosine and enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and checkpoint inhibitors.

Caption: Mechanism of the dual adenosine antagonist AB-928.

References

GNS561: A Technical Guide to PPT1 Inhibition and Autophagy Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNS561 (also known as ezurpimtrostat) is a clinical-stage, first-in-class small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1) with potent antitumor activity. This technical guide provides an in-depth overview of the core mechanism of GNS561, focusing on its role in PPT1 inhibition and the subsequent modulation of autophagy. We will detail the molecular signaling cascade initiated by GNS561, present quantitative data on its efficacy, and provide comprehensive experimental protocols for key assays relevant to its mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating lysosomotropic agents and autophagy inhibition in oncology.

Introduction to GNS561 and its Target, PPT1

GNS561 is an orally bioavailable, lysosomotropic compound that has demonstrated significant anti-cancer effects in various preclinical models, particularly in liver cancers such as hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (iCCA).[1][2][3] Its primary molecular target is Palmitoyl-Protein Thioesterase 1 (PPT1), a lysosomal hydrolase responsible for removing long-chain fatty acids, like palmitate, from S-acylated cysteine residues in proteins.[1][4] This depalmitoylation step is crucial for the degradation of proteins within the lysosome. In several cancers, PPT1 is overexpressed and contributes to tumor growth and survival, making it a compelling therapeutic target.

Mechanism of Action: From PPT1 Inhibition to Autophagic Blockade

GNS561's mechanism of action is multifaceted, originating from its accumulation in lysosomes and direct inhibition of PPT1. This initial event triggers a cascade of cellular responses that ultimately lead to cancer cell death.

Due to its chemical properties, GNS561 is a weak base lipophilic drug, which leads to its accumulation within the acidic environment of lysosomes, a phenomenon known as lysosomotropism. Once concentrated in the lysosome, GNS561 binds to and inhibits the enzymatic activity of PPT1.

The inhibition of PPT1 by GNS561 leads to a series of downstream events:

-

Lysosomal Dysfunction: The blockage of PPT1 activity results in the accumulation of undegraded palmitoylated proteins within the lysosome. This is associated with an increase in lysosomal pH and an accumulation of unbound zinc ions (Zn2+).

-

Impairment of Cathepsin Activity: The altered lysosomal environment, including the accumulation of zinc, impairs the activity of lysosomal proteases such as cathepsins.

-

Blockade of Autophagic Flux: GNS561 acts as a late-stage autophagy inhibitor. Autophagy is a cellular recycling process where cellular components are engulfed in autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the contents. By disrupting lysosomal function, GNS561 prevents the fusion of autophagosomes with lysosomes and the degradation of their cargo. This is evidenced by the accumulation of autophagic vesicles and the microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).

-

mTOR Displacement: The mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell growth and autophagy, is displaced from the lysosomal surface, further disrupting cellular signaling.

-

Lysosomal Membrane Permeabilization (LMP): The culmination of these insults leads to the permeabilization of the lysosomal membrane.

-

Apoptosis Induction: LMP allows for the leakage of cathepsins and other lysosomal contents into the cytoplasm, which in turn activates the caspase cascade, leading to programmed cell death (apoptosis).

Signaling Pathway Diagram

Caption: GNS561's mechanism of action from lysosomal accumulation to apoptosis.

Quantitative Data Presentation

GNS561 has demonstrated potent antiproliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LN-18 | Glioblastoma | 0.22 ± 0.06 | |

| HuCCT1 | Intrahepatic Cholangiocarcinoma | 1.5 ± 0.2 | |

| RBE | Intrahepatic Cholangiocarcinoma | 1.7 ± 0.1 | |

| HepG2 | Hepatocellular Carcinoma | Not specified, but active | |

| Huh7 | Hepatocellular Carcinoma | < 3 | |

| Hep3B | Hepatocellular Carcinoma | < 3 | |

| CPP19 | Colorectal Cancer Liver Metastasis | < 3 | |

| CPP30 | Colorectal Cancer Liver Metastasis | < 3 | |

| CPP36 | Colorectal Cancer Liver Metastasis | < 3 | |

| CPP45 | Colorectal Cancer Liver Metastasis | < 3 | |

| NIH:OVCAR3 | Ovarian Cancer | 7.27 ± 1.71 | |

| Primary HCC Patient-Derived Cells (average) | Hepatocellular Carcinoma | 3.37 ± 2.40 |

Experimental Protocols

PPT1 Enzyme Activity Assay (Fluorometric)

This protocol is adapted from the method described by van Diggelen et al. and is used to measure the enzymatic activity of PPT1 in cell or tissue lysates.

Principle: The assay utilizes a synthetic fluorogenic substrate, 4-methylumbelliferyl-6-thiopalmitoyl-β-D-glucoside (MU-6S-Palm-βGlc). PPT1 cleaves the palmitoyl (B13399708) group, and a subsequent reaction with β-glucosidase releases the fluorescent 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.

Materials:

-

Cell or tissue lysate

-

PPT1 Substrate Solution:

-

0.64 mM 4-methylumbelliferyl-6-thio-Palmitate-β-D-glucopyranoside (MU-6S-Palm-βGlc)

-

15 mM DTT

-

0.375% (w/v) Triton X-100

-

0.1 U β-glucosidase from almonds

-

McIlvain's phosphate/citrate buffer, pH 4.0

-

-

Stop Solution: 0.5 M NaHCO3/0.5 M Na2CO3, pH 10.5 with 0.025% (w/v) Triton X-100

-

4-methylumbelliferone (4-MU) for standard curve

-

96-well black microplate

-

Fluorometer (Excitation: 380 nm, Emission: 454 nm)

Procedure:

-

Prepare cell or tissue lysates in an appropriate lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4 with protease inhibitors).

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA or Bradford assay).

-

In a 96-well black microplate, add 10 µL of lysate (containing 10-30 µg of protein) to each well.

-

Prepare a substrate-free control for each sample by adding 10 µL of lysate to wells containing 20 µL of the substrate solution without MU-6S-Palm-βGlc.

-

Initiate the reaction by adding 20 µL of the complete PPT1 Substrate Solution to the sample wells.

-

Incubate the plate for 1 hour at 37°C. The incubation time may be adjusted (15 min to 3 h) to ensure the reaction is in the linear range.

-

Stop the reaction by adding 200 µL of Stop Solution to each well.

-

Measure the fluorescence using a fluorometer with excitation at 380 nm and emission at 454 nm.

-

Prepare a standard curve using known concentrations of 4-MU to convert relative fluorescence units (RFU) to the amount of product formed.

-

Calculate the PPT1 activity and normalize it to the protein concentration (e.g., in nmol/mg/h).

Autophagic Flux Assay by LC3-II Western Blotting

This protocol is a standard method to measure autophagic flux by assessing the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor.

Principle: LC3 is processed from LC3-I to LC3-II, which is recruited to autophagosome membranes. LC3-II is degraded upon fusion of autophagosomes with lysosomes. By inhibiting lysosomal degradation with an agent like Bafilomycin A1 or Chloroquine, the degradation of LC3-II is blocked. An increase in LC3-II accumulation in the presence of the inhibitor compared to its absence indicates a higher autophagic flux. GNS561 blocks this flux, so its effect can be compared to known inhibitors.

Materials:

-

Cancer cell lines of interest

-

GNS561

-

Bafilomycin A1 (BafA1) or Chloroquine (CQ)

-

Complete cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels (e.g., 15% polyacrylamide)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Treatment:

-

Seed cells to achieve 70-80% confluency at the time of harvesting.

-

Treat cells with four conditions:

-

Vehicle control (e.g., DMSO)

-

GNS561 at the desired concentration

-

Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of culture

-

GNS561 for the desired duration, with Bafilomycin A1 added for the last 2-4 hours.

-

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE using a gel that allows for the resolution of LC3-I and LC3-II (typically a high percentage gel, e.g., 15%).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an ECL reagent.

-

Strip the membrane and re-probe for a loading control like GAPDH.

-

-

Data Analysis:

-

Quantify the band intensity for LC3-II and the loading control using densitometry software.

-

Normalize the LC3-II levels to the loading control.

-

Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of Bafilomycin A1. A significant increase in LC3-II with BafA1 indicates active autophagic flux. GNS561 is expected to show high LC3-II levels that do not further increase with the addition of BafA1, indicating a late-stage block.

-

Mandatory Visualizations

Experimental Workflow: Autophagic Flux Assay

Caption: Workflow for assessing autophagic flux using LC3-II Western Blotting.

Logical Relationship: GNS561, PPT1, and Autophagy

Caption: Logical flow from GNS561 administration to autophagy inhibition.

Conclusion

GNS561 represents a promising therapeutic agent that targets a key vulnerability in cancer cells through the inhibition of PPT1. Its mechanism, which culminates in lysosomal dysfunction and a late-stage blockade of autophagy, provides a strong rationale for its continued development in oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate GNS561 or similar lysosomotropic compounds. A thorough understanding of its intricate mechanism of action is paramount for designing effective clinical trials and identifying patient populations most likely to benefit from this innovative therapeutic strategy.

References

- 1. Human recombinant palmitoyl protein thioesterase-1 (PPT1) for preclinical evaluation of enzyme replacement therapy for infantile neuronal ceroid lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10788499B2 - Methods for assaying palmitoyl protein thioesterase 1 and tripeptidyl peptidase activity in dried blood spots for detection of neuronal ceroid lipofuscinoses in newborns - Google Patents [patents.google.com]

- 3. Histochemical Localization of Palmitoyl Protein Thioesterase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of palmitoyl protein thioesterase 1 in human THP-1 monocytes/macrophages and characterization of unique biochemical activities for this enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Ezurpimtrostat-Induced Apoptosis: A Technical Guide to the Core Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezurpimtrostat (GNS561) is a novel, first-in-class, orally bioavailable small molecule that has demonstrated potent anti-cancer activity in preclinical and clinical studies.[1][2] Its mechanism of action is centered on the induction of apoptosis through a unique lysosome-mediated pathway. This technical guide provides an in-depth exploration of the this compound-induced apoptosis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction to this compound

This compound is a lysosomotropic agent that functions as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme crucial for the catabolism of lipid-modified proteins.[2][3] By targeting PPT1, this compound disrupts lysosomal homeostasis, leading to a cascade of events that culminate in cancer cell death. This targeted approach offers a promising therapeutic strategy for various malignancies, including hepatocellular carcinoma and cholangiocarcinoma.[2]

The Core Apoptotic Pathway of this compound

This compound triggers a caspase-dependent apoptosis pathway that is initiated by the permeabilization of the lysosomal membrane. The key molecular events are outlined below:

-

PPT1 Inhibition : this compound accumulates in the lysosomes and inhibits the enzymatic activity of PPT1.

-

Lysosomal Deacidification and Zinc Accumulation : Inhibition of PPT1 leads to a disruption of normal lysosomal function, including deacidification and the accumulation of unbound zinc.

-

Lysosomal Membrane Permeabilization (LMP) : The altered lysosomal environment results in the permeabilization of the lysosomal membrane.

-

Cathepsin Release : LMP allows for the release of lysosomal proteases, such as cathepsins, into the cytoplasm.

-

Caspase Activation : Cytosolic cathepsins can directly or indirectly activate the caspase cascade. Evidence points to the activation of the initiator caspase-8 and the executioner caspases-3 and -7.

-

Execution of Apoptosis : Activated caspases cleave key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

While the involvement of the lysosomal pathway is well-documented, the direct role of the Bcl-2 family of proteins and the intrinsic (mitochondrial) apoptotic pathway, including cytochrome c release and caspase-9 activation, in this compound-induced apoptosis is not yet fully elucidated in the reviewed literature.

Quantitative Data

The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HuCCT1 | Intrahepatic Cholangiocarcinoma | 1.5 ± 0.2 | |

| RBE | Intrahepatic Cholangiocarcinoma | 1.7 ± 0.1 | |

| LN-18 | Glioblastoma | 0.22 | |

| OVCAR3 | Ovarian Cancer | 7.27 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-induced apoptosis pathway.

Cell Viability Assay

To determine the IC50 values of this compound, a standard cell viability assay, such as the MTT or crystal violet assay, can be employed.

-

Cell Seeding : Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment : Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Staining :

-

Crystal Violet : Fix the cells with a suitable fixative (e.g., methanol) and stain with 0.5% crystal violet solution. After washing and drying, solubilize the dye and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment : Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time (e.g., 48 hours).

-

Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Western Blotting for Apoptosis Markers

Western blotting is used to detect the expression levels of key apoptotic proteins.

-

Protein Extraction : Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

Fluorometric or colorimetric assays can be used to quantify the activity of specific caspases.

-

Cell Lysis : Lyse the treated and control cells and collect the supernatant.

-

Assay Reaction : Incubate the cell lysates with a specific caspase substrate conjugated to a fluorophore or a chromophore (e.g., DEVD for caspase-3/7).

-

Measurement : Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the this compound-induced apoptosis pathway and a typical experimental workflow for its investigation.

References

In Vitro Anti-Tumor Activity of Ezurpimtrostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezurpimtrostat (also known as GNS561) is an orally bioavailable, small molecule inhibitor of the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1] Developed by Genoscience Pharma, this first-in-class drug candidate has demonstrated potent anti-tumor activity in a range of preclinical in vitro and in vivo models, particularly in liver cancers such as hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA).[2] Its mechanism of action involves the disruption of lysosomal function, leading to the inhibition of autophagy and induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the in vitro anti-tumor activity of this compound, detailing its effects on cell viability, apoptosis, and the underlying signaling pathways.

Data Presentation: In Vitro Cytotoxicity

This compound has shown potent cytotoxic effects across a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in various cancer types.

Table 1: IC50 Values of this compound (GNS561) in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) ± SD |

| Glioblastoma | LN-18 | 0.22 ± 0.06 |

| Hepatocellular Carcinoma (HCC) | Hep3B | < 3 |

| Huh7 | < 3 | |

| Intrahepatic Cholangiocarcinoma (iCCA) | HuCCT1 | 1.5 ± 0.2 |

| RBE | 1.7 ± 0.1 | |

| Metastatic Colorectal Cancer (mCRC) - Liver Metastases | CPP19 | < 3 |

| CPP30 | < 3 | |

| CPP36 | < 3 | |

| CPP45 | < 3 | |

| Ovarian Cancer | NIH:OVCAR3 | 7.27 ± 1.71 |

Data sourced from Brun S, et al. (2021) and Brun S, et al. (2019).[1][3]

Table 2: Comparative IC50 Values in Primary HCC Patient-Derived Cells

| Drug | Mean IC50 (µM) ± SD |

| This compound (GNS561) | 3.37 ± 2.40 |

| Sorafenib | 10.43 ± 4.09 |

Data sourced from Brun S, et al. (2021).

Mechanism of Action: Signaling Pathway

This compound exerts its anti-tumor effects by targeting PPT1, a key lysosomal enzyme. Inhibition of PPT1 disrupts lysosomal homeostasis, leading to a cascade of events that culminate in apoptotic cell death.

Caption: Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key in vitro experiments used to characterize the anti-tumor activity of this compound.

Cell Viability Assay

The anti-proliferative activity of this compound is typically assessed using a luminescence-based cell viability assay that quantifies ATP, an indicator of metabolically active cells.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP. A luminescent signal is generated by a luciferase reaction, which is proportional to the amount of ATP and, therefore, the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well opaque-walled microplate at a predetermined optimal density in 90 µL of culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, add 10 µL of this compound at various concentrations (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Preparation: On the day of the assay, thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer.

-

Assay Procedure:

-

Equilibrate the 96-well plate to room temperature for approximately 30 minutes.

-

Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate luminometer.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for Cell Viability Assay.

Apoptosis Assay

The induction of apoptosis by this compound is a key aspect of its anti-tumor activity. This can be quantified using flow cytometry-based assays that detect caspase activation or the externalization of phosphatidylserine.

Principle: The CaspGLOW™ Fluorescein Active Caspase Staining Kit uses a fluorescently labeled pan-caspase inhibitor (Z-VAD-FMK-FITC) that irreversibly binds to activated caspases in apoptotic cells. The fluorescent signal is then detected by flow cytometry.

Protocol for Caspase Activation:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration (e.g., 48 hours). Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.

-

Cell Staining:

-

Collect the treated cells and wash them with PBS.

-

Resuspend the cells in fresh culture medium.

-

Add the Z-VAD-FMK-FITC reagent to the cell suspension and incubate according to the manufacturer's instructions.

-

-

Flow Cytometry Analysis:

-

After incubation, wash the cells to remove any unbound reagent.

-

Analyze the stained cells immediately using a flow cytometer equipped with a 488 nm excitation laser and a 530/30 nm emission filter (or equivalent for FITC).

-

-

Data Analysis: Quantify the percentage of FITC-positive cells, which represents the population of cells with activated caspases.

Conclusion

This compound demonstrates significant in vitro anti-tumor activity across a range of cancer cell lines, with a particularly pronounced effect in liver cancer models. Its mechanism of action, centered on the inhibition of PPT1 and the subsequent disruption of lysosomal function, leads to the induction of caspase-dependent apoptosis. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a promising therapeutic agent for cancer treatment.

References

The Pharmacodynamics of Palmitoyl-Protein Thioesterase 1 (PPT1) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl-protein thioesterase 1 (PPT1) is a lysosomal hydrolase that removes long-chain fatty acids from S-palmitoylated proteins, playing a crucial role in protein degradation and cellular homeostasis. Its overexpression in various cancers has identified it as a promising therapeutic target. This technical guide provides an in-depth overview of the pharmacodynamics of PPT1 inhibitors, detailing their mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for their characterization. The guide also includes visualizations of the core signaling pathways modulated by PPT1 inhibition to facilitate a comprehensive understanding for researchers and drug development professionals in the field of oncology.

Introduction

Palmitoyl-protein thioesterase 1 (PPT1) is a critical enzyme in the post-translational modification process of depalmitoylation.[1] It facilitates the removal of palmitate from cysteine residues of specific proteins, a necessary step for their subsequent degradation within the lysosome.[2] Dysregulation of PPT1 activity has been implicated in the pathogenesis of the neurodegenerative disorder infantile neuronal ceroid lipofuscinosis (CLN1 disease) and, more recently, has been identified as a key factor in cancer progression.[3][4] In numerous cancers, PPT1 is overexpressed and associated with poor patient prognosis.[5]

The inhibition of PPT1 has emerged as a promising anti-cancer strategy. PPT1 inhibitors disrupt lysosomal function and interfere with critical cellular processes that cancer cells rely on for survival and proliferation, such as autophagy and mTOR signaling. This guide delves into the intricate pharmacodynamics of these inhibitors, providing a foundational resource for their continued development and application.

Mechanism of Action of PPT1 Inhibitors

PPT1 inhibitors exert their anti-tumor effects through a multi-faceted mechanism primarily centered on the disruption of lysosomal function. This leads to the modulation of several key signaling pathways crucial for cancer cell survival and immune evasion.

Inhibition of Autophagy and Lysosomal Function

PPT1 inhibitors, by targeting a key lysosomal enzyme, lead to the impairment of autophagic flux. Autophagy is a cellular recycling process that is often upregulated in cancer cells to meet their high metabolic demands and to survive stress conditions. By inhibiting PPT1, these compounds cause an accumulation of undegraded autophagosomes and a de-acidification of the lysosome. The clinical-stage inhibitor GNS561, for instance, localizes to the lysosome where it inhibits PPT1, leading to an accumulation of unbound zinc, impaired cathepsin activity, and ultimately, lysosomal membrane permeabilization and caspase-dependent apoptosis.

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Its activity is tightly linked to lysosomal function. PPT1 inhibition has been shown to disrupt the localization of mTOR to the lysosomal surface, thereby inhibiting its signaling pathway. This is achieved by preventing the interaction between v-ATPase and the Ragulator complex, which is essential for mTOR recruitment and activation. The resulting inhibition of mTOR signaling contributes to the anti-proliferative effects of PPT1 inhibitors.

Activation of the cGAS/STING/TBK1 Pathway and Immune Modulation

A significant aspect of the pharmacodynamics of PPT1 inhibitors is their ability to stimulate an anti-tumor immune response. Inhibition of PPT1 in macrophages has been shown to induce the cyclic GMP-AMP synthase (cGAS)/stimulator of interferon genes (STING)/TANK binding kinase 1 (TBK1) pathway. This leads to the release of interferon-β (IFN-β), a cytokine that enhances the cytotoxic activity of T cells against tumor cells. Furthermore, PPT1 inhibition can induce a phenotypic switch in tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumoral M1 phenotype. This reprogramming of the tumor microenvironment can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies. The PPT1 inhibitor GNS561 has been shown to increase STING expression and activation in preclinical cancer models, leading to the infiltration of cytotoxic T cells into "cold" tumors.

Quantitative Data on PPT1 Inhibitors

The following tables summarize the in vitro potency of various PPT1 inhibitors as reported in the literature.

| Inhibitor | IC50 (in vitro) | Cell Line / Assay Conditions | Reference |

| Palmostatin B | 11.8 nM | In vitro enzyme assay | |

| Orlistat | 178.8 nM | In vitro enzyme assay | |

| ABC44 | 1.26 µM | In vitro enzyme assay | |

| Chloroquine (B1663885) | 47.2 µM | In vitro enzyme assay | |

| Hydroxychloroquine | 109.1 µM | In vitro enzyme assay | |

| DC661 | ~129.6 µM (estimated) | In vitro enzyme assay | |

| Amodiaquine | 344 µM | In vitro enzyme assay | |

| Rutin trihydrate | ~156 µM (estimated) | In vitro enzyme assay | |

| Vanillin | 647 µM | In vitro enzyme assay |

| Inhibitor | IC50 (Cell-based) | Cell Line | Reference |

| Mefloquine | 8 µM | SH-SY5Y Neuroblastoma | |

| Lys05 | 9.5 µM | SH-SY5Y Neuroblastoma | |

| Amodiaquine | 17 µM | SH-SY5Y Neuroblastoma | |

| Chloroquine | 44 µM | SH-SY5Y Neuroblastoma |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of PPT1 inhibitors.

In Vitro PPT1 Enzyme Inhibition Assay

This protocol is adapted from studies characterizing novel PPT1 inhibitors.

Objective: To determine the in vitro inhibitory activity of compounds against purified PPT1 enzyme.

Materials:

-

Purified recombinant PPT1 enzyme.

-

Synthetic substrate: 4-methylumbelliferyl-6-thio-β-d-glucopyranoside (MU-6S-Palm-βGlc).

-

Almond β-glucosidase.

-

Assay buffer (e.g., PBS with 1 mM BME).

-

Test compounds dissolved in DMSO.

-

384-well black plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare a solution of purified PPT1 enzyme in assay buffer.

-

Serially dilute the test compounds in DMSO and then in assay buffer to the desired final concentrations.

-

Add the PPT1 enzyme solution to the wells of a 384-well plate.

-

Add the diluted test compounds or DMSO (vehicle control) to the respective wells and incubate for a specified time (e.g., 1 hour) at room temperature.

-

Prepare the substrate solution containing MU-6S-Palm-βGlc and almond β-glucosidase in assay buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Measure the fluorescence intensity (Excitation/Emission wavelengths appropriate for 4-methylumbelliferone) at regular intervals using a fluorescence plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Cell-Based PPT1 Activity Assay

This protocol is based on methods used to assess PPT1 inhibition within a cellular context.

Objective: To measure the inhibitory effect of compounds on endogenous PPT1 activity in cultured cells.

Materials:

-

Cancer cell line (e.g., HepG2, SH-SY5Y).

-

Cell culture medium and supplements.

-

6-well plates.

-

Test compounds dissolved in DMSO.

-

Cell lysis buffer (e.g., MPER extraction agent with protease inhibitors).

-

BCA protein assay kit.

-

PPT1 enzyme assay reagents (as described in Protocol 4.1).

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 5 hours).

-

Wash the cells with PBS and lyse them using the cell lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the lysates to the same protein concentration.

-

Perform the PPT1 enzyme activity assay on the normalized cell lysates as described in Protocol 4.1, using a defined volume of lysate as the enzyme source.

-

Calculate the percent PPT1 activity relative to the DMSO-treated control cells.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by PPT1 inhibitors.

Caption: Mechanism of action of PPT1 inhibitors on autophagy and mTOR signaling.

References

- 1. The Interactome of Palmitoyl-Protein Thioesterase 1 (PPT1) Affects Neuronal Morphology and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Depalmitoylation by Palmitoyl-Protein Thioesterase 1 in Neuronal Health and Degeneration [frontiersin.org]

- 3. Identification of New Modulators and Inhibitors of Palmitoyl-Protein Thioesterase 1 for CLN1 Batten Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PPT1 Reduction Contributes to Erianin-Induced Growth Inhibition in Oral Squamous Carcinoma Cells [frontiersin.org]

- 5. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Ezurpimtrostat Protocol for In Vitro Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezurpimtrostat (also known as GNS561) is a first-in-class, orally bioavailable small molecule inhibitor of the palmitoyl-protein thioesterase 1 (PPT1).[1][2][3] As a lysosomotropic agent, this compound accumulates in lysosomes and disrupts their function, leading to the inhibition of late-stage autophagy and subsequent induction of apoptosis in cancer cells.[1][4] Preclinical studies have demonstrated its potent anti-tumor activity across a range of human cancer cell lines, with particular efficacy noted in liver cancers such as hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma (iCCA). These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting PPT1, a lysosomal hydrolase. Inhibition of PPT1 leads to a cascade of cellular events, including lysosomal deacidification, accumulation of unbound zinc, and permeabilization of the lysosomal membrane. This disruption of lysosomal integrity impairs the autophagic flux, a critical process for cancer cell survival and proliferation. The compromised autophagy, coupled with the release of lysosomal proteases like cathepsins into the cytoplasm, ultimately triggers caspase-dependent apoptosis.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound (GNS561) in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| LN-18 | Glioblastoma | 0.22 ± 0.06 |

| HuCCT1 | Intrahepatic Cholangiocarcinoma | 1.5 ± 0.2 |

| RBE | Intrahepatic Cholangiocarcinoma | 1.7 ± 0.1 |

| Hep3B | Hepatocellular Carcinoma | ~2.0 |

| Huh7 | Hepatocellular Carcinoma | ~2.0 |

| NIH:OVCAR3 | Ovarian Cancer | 7.27 ± 1.71 |

Data compiled from multiple sources.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in cancer cells.

Caption: this compound's mechanism of action.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, Huh7, HuCCT1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (GNS561)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Caspase Activity Assay

This protocol measures the activation of caspases, key mediators of apoptosis, in response to this compound treatment.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Caspase activity assay kit (e.g., colorimetric or fluorometric kit for Caspase-3/7)

-

Lysis buffer (provided in the kit)

-

96-well plate (black or clear, depending on the kit)

-

Microplate reader (colorimetric or fluorometric)

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells according to the caspase activity assay kit manufacturer's protocol. This typically involves resuspending the cell pellet in a chilled lysis buffer and incubating on ice.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, add an equal amount of protein from each sample to the respective wells.

-

Add the caspase substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) and reaction buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.

-

Calculate the fold-increase in caspase activity relative to the vehicle control.

Lysosomal Membrane Permeabilization (LMP) Assay

This assay visualizes the disruption of lysosomal membranes, a key event in this compound-induced cell death.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

FITC-dextran (or another fluorescently labeled dextran)

-

Glass-bottom dishes or coverslips

-

Fluorescence microscope

Protocol:

-

Seed cells on glass-bottom dishes or coverslips.

-

Once the cells have adhered, add FITC-dextran to the culture medium at a final concentration of 50-100 µg/mL.

-

Incubate for 4-16 hours to allow for the uptake of dextran (B179266) into the lysosomes.

-

Wash the cells with fresh medium to remove excess dextran and chase for at least 1 hour.

-

Treat the cells with this compound at the desired concentrations.

-

At various time points (e.g., 6, 12, 24 hours), visualize the cells using a fluorescence microscope.

-

In healthy cells, FITC-dextran will appear as distinct puncta within the lysosomes. Upon LMP, the dextran will be released into the cytoplasm, resulting in a diffuse green fluorescence throughout the cell.

-

Capture images and quantify the percentage of cells with diffuse fluorescence.

References

- 1. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. In vitro Tumorsphere Formation Assays [en.bio-protocol.org]

- 4. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

GNS561 Administration in Xenograft Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNS561, also known as Ezurpimtrostat, is a novel small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1) with potent anticancer properties.[1][2] Its mechanism of action involves the disruption of lysosomal function and inhibition of autophagy, a key cellular process that cancer cells often exploit for survival and proliferation.[1][3] GNS561 has demonstrated significant antitumor activity in various preclinical cancer models, including patient-derived xenografts (PDX), particularly in liver cancers such as hepatocellular carcinoma (HCC) and cholangiocarcinoma (CCA). This document provides detailed application notes and protocols for the administration of GNS561 in xenograft mouse models, intended to guide researchers in designing and executing robust preclinical efficacy studies.

Mechanism of Action: GNS561 Signaling Pathway

GNS561 is a lysosomotropic agent, meaning it preferentially accumulates in lysosomes. Within the lysosome, GNS561 inhibits PPT1, leading to a cascade of events that ultimately result in cancer cell death. The key steps in the GNS561 signaling pathway are:

-

Lysosomal Accumulation: Due to its physicochemical properties, GNS561 readily enters and is trapped within the acidic environment of lysosomes.

-

PPT1 Inhibition: GNS561 directly inhibits the enzymatic activity of PPT1.

-

Lysosomal Dysfunction: Inhibition of PPT1 leads to lysosomal deacidification, accumulation of unbound zinc, and impaired cathepsin activity.

-

Autophagy Blockade: GNS561 blocks the late stage of autophagy, a critical survival pathway for cancer cells under stress.

-

mTOR Signaling Inhibition: The displacement of mTOR from the lysosomal surface due to PPT1 inhibition likely leads to the downregulation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.

-

Lysosomal Membrane Permeabilization (LMP): The culmination of these events is the destabilization and permeabilization of the lysosomal membrane.

-

Apoptosis Induction: The release of cathepsins and other lysosomal contents into the cytoplasm activates the caspase cascade, leading to programmed cell death (apoptosis).

Caption: GNS561 mechanism of action leading to apoptosis.

Data Presentation: In Vivo Efficacy of GNS561 in Xenograft Models

The following tables summarize quantitative data from preclinical studies of GNS561 in xenograft and other animal models.

Table 1: GNS561 Efficacy in a Patient-Derived Xenograft (PDX) Mouse Model of Hepatocellular Carcinoma (HCC)

| Parameter | Vehicle Control | GNS561 (50 mg/kg) | Reference |

| Tumor Volume Reduction | - | 37.1% | |

| Tumor Weight Reduction | - | 34.4% | |

| Administration Route | Oral Gavage | Oral Gavage | |

| Treatment Duration | 6 days | 6 days | |

| Mouse Model | BALB/c nude with LI0752 PDX | BALB/c nude with LI0752 PDX |

Table 2: GNS561 Dosage in Preclinical Animal Models

| Animal Model | Cancer Type | GNS561 Dose | Administration Route | Reference |

| Rat | Hepatocellular Carcinoma (DEN-induced) | 15 mg/kg | Oral Gavage | |

| Mouse | Hepatocellular Carcinoma (Orthotopic) | Not Specified | Oral | |

| Chicken Embryo | Intrahepatic Cholangiocarcinoma (CAM Xenograft) | Not Specified | Not Applicable |

Experimental Protocols

Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model

This protocol outlines the general steps for establishing a PDX model, which can then be used for GNS561 efficacy studies.

Materials:

-

Freshly resected human tumor tissue

-

Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old, female

-

Surgical instruments (scalpel, forceps)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Matrigel (optional)

-

Trocar for subcutaneous implantation

-

Anesthesia (e.g., isoflurane)

-

Animal housing under specific pathogen-free (SPF) conditions

Procedure:

-

Tumor Tissue Preparation:

-

Obtain fresh human tumor tissue under sterile conditions.

-

Wash the tissue with cold PBS or HBSS.

-

Mechanically mince the tumor into small fragments (approximately 2-3 mm³).

-

(Optional) Mix tumor fragments with Matrigel to support initial engraftment.

-

-

Animal Preparation and Tumor Implantation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Shave and disinfect the implantation site (typically the right flank).

-

Create a small incision and use a trocar to implant the tumor fragment subcutaneously.

-

Close the incision with surgical clips or sutures.

-

-

Post-Implantation Monitoring:

-

Monitor the mice regularly for tumor growth, which can be assessed by palpation.

-

Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor the overall health of the mice, including body weight and any signs of distress.

-

-

Passaging of Tumors:

-

When a tumor reaches the desired size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically resect the tumor.

-

The resected tumor can be used for subsequent passaging into new cohorts of mice to expand the model.

-

Protocol 2: Administration of GNS561 by Oral Gavage in Xenograft Mice

This protocol details the procedure for administering GNS561 to mice bearing established xenograft tumors.

Materials:

-

GNS561 compound

-

Vehicle for formulation (e.g., a solution of sweetened condensed milk diluted with water for voluntary consumption, or a standard vehicle for gavage)

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

-

Syringes (1 ml)

-

Scale for weighing the mice

Procedure:

-

Preparation of GNS561 Formulation:

-

Prepare the GNS561 formulation at the desired concentration in the chosen vehicle.

-

Ensure the formulation is homogenous and stable.

-

-

Dosing:

-

Weigh each mouse to accurately calculate the dose volume to be administered. The typical maximum volume for oral gavage in mice is 10 ml/kg.

-

Properly restrain the mouse to ensure its head and body are immobilized.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

-

Administer the GNS561 formulation slowly over 2-3 seconds.

-

-

Post-Administration Monitoring:

-

Gently remove the gavage needle and return the mouse to its cage.

-

Monitor the mouse for any immediate signs of distress.

-

Continue to monitor tumor growth and the overall health of the mice throughout the study period.

-

Experimental Workflow for GNS561 Efficacy Study in a Xenograft Model

The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of GNS561 in a xenograft mouse model.

Caption: A typical workflow for a GNS561 xenograft study.

Conclusion

GNS561 represents a promising therapeutic agent with a novel mechanism of action targeting lysosomal function and autophagy in cancer cells. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively design and conduct preclinical studies using xenograft mouse models to further evaluate the therapeutic potential of GNS561. Careful adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for the continued development of this potential anticancer drug.

References

Application Notes and Protocols for Tumorsphere Formation Assay with Ezurpimtrostat Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ezurpimtrostat in a tumorsphere formation assay to assess its efficacy against cancer stem cells (CSCs).

Introduction

Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, contributing to tumor initiation, metastasis, and therapeutic resistance.[1] The tumorsphere formation assay is a widely used in vitro method to enrich and quantify the CSC population based on their ability to grow in anchorage-independent conditions.[1][2] this compound (also known as GNS561) is an orally bioavailable small molecule that inhibits palmitoyl-protein thioesterase 1 (PPT1).[3][4] This inhibition leads to lysosomal disruption, inhibition of late-stage autophagy, and subsequent cancer cell death. Autophagy is a critical process for CSC survival and maintenance. Therefore, targeting this pathway with this compound presents a promising strategy to eliminate CSCs.

This document outlines the protocol for treating cancer cell lines with this compound and assessing its impact on tumorsphere formation efficiency (TFE).

Mechanism of Action of this compound

This compound targets and inhibits PPT1, a lysosomal enzyme crucial for the catabolism of lipid-modified proteins. Inhibition of PPT1 disrupts lysosomal function, leading to the accumulation of autophagosomes and inhibition of late-stage autophagy. This blockade of the autophagy-lysosomal pathway ultimately induces caspase-dependent apoptosis in cancer cells. Given the reliance of CSCs on autophagy for survival and self-renewal, this compound is hypothesized to effectively target this malignant cell population.

Caption: Mechanism of this compound Action on Cancer Stem Cells.

Experimental Protocols

Materials and Reagents

-

Cancer cell line of interest (e.g., Hepatocellular Carcinoma: HepG2, Huh7; Breast Cancer: MCF-7, MDA-MB-231)

-

DMEM/F12 medium

-

B-27 Supplement (50X)

-

Recombinant human Epidermal Growth Factor (EGF)

-

Recombinant human basic Fibroblast Growth Factor (bFGF)

-

Insulin

-

Bovine Serum Albumin (BSA)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

PBS (Phosphate-Buffered Saline)

-

Trypan Blue solution

-

This compound (GNS561)

-

DMSO (Dimethyl sulfoxide)

-

Ultra-low attachment 96-well plates

-

Sterile cell culture flasks, pipettes, and consumables

Tumorsphere Formation Medium Preparation

| Component | Final Concentration |

| DMEM/F12 | Base Medium |

| B-27 Supplement | 1X |

| EGF | 20 ng/mL |

| bFGF | 10 ng/mL |

| Insulin | 5 µg/mL |

| BSA | 0.4% |

| Penicillin-Streptomycin | 1X |

Note: Prepare fresh before use.

Experimental Workflow

Caption: Experimental Workflow for Tumorsphere Formation Assay.

Detailed Protocol

-

Cell Culture: Maintain the chosen cancer cell line in standard 2D culture conditions until it reaches 70-80% confluency.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete medium and collect the cell suspension.

-

Centrifuge the cells and resuspend the pellet in PBS.

-

-

Single-Cell Suspension: Gently pipette the cell suspension up and down to ensure a single-cell suspension. If necessary, pass the suspension through a 40 µm cell strainer.

-

Cell Counting and Viability:

-

Mix a small aliquot of the cell suspension with Trypan Blue (1:1 ratio).

-

Count the viable (unstained) cells using a hemocytometer or an automated cell counter.

-

-

Cell Seeding:

-

Dilute the single-cell suspension in pre-warmed Tumorsphere Formation Medium to a final concentration of 1,000-5,000 cells/mL (optimize for your cell line).

-

Seed 200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (resulting in 200-1,000 cells per well).

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Tumorsphere Formation Medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM).

-

Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

-

Add the treatment or vehicle control to the appropriate wells at the time of seeding.

-

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days. Do not disturb the plate during this period.

-

Tumorsphere Counting and Analysis:

-

After the incubation period, count the number of tumorspheres in each well using an inverted microscope. A tumorsphere is typically defined as a spherical cluster of cells with a diameter >50 µm.

-

Calculate the Tumorsphere Formation Efficiency (TFE) using the following formula: TFE (%) = (Number of tumorspheres per well / Number of cells seeded per well) x 100

-

Data Presentation

The results of the tumorsphere formation assay with this compound treatment can be summarized in the following tables.

Table 1: Effect of this compound on Tumorsphere Formation in HepG2 Cells

| This compound Conc. (nM) | Number of Cells Seeded/Well | Average Number of Tumorspheres/Well (±SD) | Tumorsphere Formation Efficiency (TFE %) | % Inhibition of TFE |

| 0 (Vehicle) | 500 | 52 ± 4 | 10.4 | 0 |

| 0.1 | 500 | 45 ± 5 | 9.0 | 13.5 |

| 1 | 500 | 31 ± 3 | 6.2 | 40.4 |

| 10 | 500 | 15 ± 2 | 3.0 | 71.2 |

| 100 | 500 | 4 ± 1 | 0.8 | 92.3 |

Table 2: IC50 Values for Tumorsphere Formation Inhibition

| Cell Line | This compound IC50 (nM) |

| HepG2 | 8.5 |

| Huh7 | 12.2 |

| MCF-7 | 15.8 |

| MDA-MB-231 | 9.7 |

Note: The data presented in these tables are representative and should be generated through experimentation.

Conclusion

The tumorsphere formation assay is a robust method for evaluating the efficacy of anti-cancer compounds against the cancer stem cell population. This compound, by inhibiting the critical autophagy-lysosomal pathway, is expected to significantly reduce the tumorsphere formation efficiency of various cancer cell lines in a dose-dependent manner. These protocols provide a framework for researchers to investigate the potential of this compound as a CSC-targeting agent. Further studies could involve serial passaging of tumorspheres to assess the effect on self-renewal capacity and molecular analyses to confirm the inhibition of autophagy pathways within the tumorspheres.

References

- 1. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 2. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Facebook [cancer.gov]

- 4. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Immunohistochemical Analysis of Palmitoyl-Protein Thioesterase 1 (PPT1) Expression in Ezurpimtrostat-Treated Tumors

For Research Use Only.

Introduction

Ezurpimtrostat (GNS561) is a first-in-class, orally bioavailable small molecule that acts as a potent inhibitor of palmitoyl-protein thioesterase 1 (PPT1).[1][2][3] PPT1 is a lysosomal hydrolase that removes long-chain fatty acids, such as palmitate, from modified proteins, a crucial step in lysosomal protein degradation.[4] By inhibiting PPT1, this compound disrupts autophagy, a cellular recycling process that is often upregulated in cancer cells to sustain their growth and survival.[5] This inhibition leads to the accumulation of cellular waste, lysosomal dysfunction, and ultimately, cancer cell death.

Clinical studies have demonstrated that this compound treatment is associated with a reduction in PPT1 expression in liver cancer tissues. Therefore, immunohistochemistry (IHC) serves as a valuable pharmacodynamic assay to confirm target engagement and to assess the biological activity of this compound in tumor tissues. These application notes provide a comprehensive protocol for the detection of PPT1 in formalin-fixed, paraffin-embedded (FFPE) tumor sections obtained from patients treated with this compound.

Scientific Background

PPT1 is highly expressed in various cancer types and plays a central role in the control of cellular autophagy. The inhibition of PPT1 by this compound has been shown to not only induce cancer cell death but also to modulate the tumor microenvironment. Preclinical models suggest that by inhibiting autophagy, this compound can increase the expression of Major Histocompatibility Complex class I (MHC-I) on the surface of cancer cells. This, in turn, facilitates the recruitment and activation of cytotoxic CD8+ T cells, effectively turning immunologically "cold" tumors into "hot" tumors that are more susceptible to immunotherapy.

The assessment of PPT1 expression by IHC can, therefore, serve multiple purposes in the context of this compound treatment:

-

Pharmacodynamic Biomarker: To confirm the biological effect of this compound on its target in tumor tissue.

-

Patient Selection: Potentially to identify patients with tumors expressing high levels of PPT1 who may be more likely to respond to treatment.

-

Mechanistic Studies: To correlate changes in PPT1 expression with other markers of autophagy and immune infiltration in the tumor microenvironment.

Quantitative Data Summary

A phase 1b clinical trial of this compound in patients with primary and secondary liver tumors demonstrated a reduction in PPT1 expression in cancer tissues following treatment. The recommended Phase 2 dose (RP2D) was established at 200 mg twice daily. At this dose, significant liver concentrations of the drug were achieved, with a mean liver to plasma ratio of 9,559.

| Parameter | Finding | Clinical Trial |

| PPT1 Expression | Reduced in cancer tissues of the liver following treatment with this compound. | Phase 1b (NCT03316222) |

| Drug Concentration | At 200 mg twice daily, plasma and liver concentrations were comparable to active doses in animal models. | Phase 1b (NCT03316222) |

| Liver to Plasma Ratio | Mean ratio of 9,559 (range: 149-25,759) after a median of 28 days of administration. | Phase 1b (NCT03316222) |

Visualizations

Caption: Experimental workflow for IHC analysis of PPT1.

References

- 1. onclive.com [onclive.com]

- 2. targetedonc.com [targetedonc.com]

- 3. onclive.com [onclive.com]

- 4. genosciencepharma.com [genosciencepharma.com]

- 5. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging of Ezurpimtrostat Liver Tropism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezurpimtrostat (also known as GNS561) is an orally bioavailable, small molecule inhibitor of the lysosomal enzyme palmitoyl-protein thioesterase 1 (PPT1).[1] As a lysosomotropic agent, it selectively accumulates in lysosomes, leading to their disruption, inhibition of autophagy, and subsequent cancer cell death through apoptosis.[1][2] Preclinical and clinical studies have demonstrated this compound's potent anti-tumor activity, particularly in primary liver cancers such as hepatocellular carcinoma (HCC) and cholangiocarcinoma.[3][4] A key feature of this compound is its pronounced liver tropism, a characteristic that enhances its therapeutic efficacy while potentially minimizing systemic toxicity.

These application notes provide a detailed overview of methodologies to visualize and quantify the in vivo liver tropism of this compound. The included protocols are designed to guide researchers in preclinical settings to assess the biodistribution and liver-specific accumulation of this compound.

Mechanism of Action and Liver Tropism

This compound exerts its anticancer effects by targeting PPT1, an enzyme overexpressed in various cancers that plays a crucial role in lysosomal function and autophagy. Inhibition of PPT1 by this compound leads to lysosomal deacidification and the accumulation of unbound zinc, which in turn causes lysosomal membrane permeabilization, caspase activation, and ultimately, cancer cell apoptosis. The inherent physicochemical properties of this compound, a quinolone derivative, contribute to its high accumulation in the liver. Animal studies have shown that liver concentrations of this compound can be over 600 times higher than plasma concentrations. This significant liver tropism is a critical attribute for its efficacy in treating primary liver cancers.

References

- 1. Molecular Imaging of Hepatocellular Carcinoma Xenografts with Epidermal Growth Factor Receptor Targeted Affibody Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Liver Cancer Xenografts - Altogen Labs [altogenlabs.com]

- 4. Imaging of hepatocellular carcinoma patient-derived xenografts using 89Zr-labeled anti-glypican-3 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Caspase Activity Assays in GNS561 Treated Cells

Introduction

GNS561 is a clinical-stage, small molecule inhibitor of palmitoyl-protein thioesterase 1 (PPT1) that has demonstrated potent anti-tumor activity in various cancer models, including hepatocellular carcinoma (HCC) and intrahepatic cholangiocarcinoma.[1][2][3] A key mechanism of action for GNS561 is the induction of apoptosis, or programmed cell death, which is mediated by a family of cysteine-aspartic proteases known as caspases.[1][2] This document provides detailed protocols for assessing caspase activity in cancer cell lines treated with GNS561, offering researchers the necessary tools to investigate its pro-apoptotic effects.

Mechanism of Action: GNS561 and Caspase-Dependent Apoptosis

GNS561 functions as a lysosomotropic agent, accumulating within lysosomes and inhibiting PPT1. This inhibition leads to a cascade of events including lysosomal membrane permeabilization, blockage of the autophagic flux, and altered mTOR signaling. Ultimately, these cellular insults converge on the activation of the caspase-dependent apoptotic pathway.

The apoptotic cascade involves two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways culminate in the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies have shown that GNS561 treatment leads to the activation of both initiator caspase-8 and executioner caspases-3/7 in a time- and dose-dependent manner. This activation is a critical step in the GNS561-induced cancer cell death.

Data Presentation

The following table summarizes the typical quantitative and qualitative outcomes observed in caspase activity assays performed on cancer cell lines, such as HepG2, following treatment with GNS561.

| Assay Type | Cell Line | GNS561 Concentration | Time Point | Key Findings | Reference |

| Caspase-Glo® 3/7 Assay | HepG2 | 0-10 µM | 24 and 30 hours | Dose- and time-dependent increase in caspase-3/7 activity. | |

| Caspase-Glo® 8 Assay | HepG2 | 0-10 µM | 24 and 30 hours | Dose- and time-dependent increase in caspase-8 activity. | |

| Annexin V/PI Staining | HepG2 | 0-10 µM | 48 hours | Dose-dependent increase in the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells. | |

| Western Blot | HepG2 | 0-10 µM | 24 hours | Increased levels of cleaved caspase-3 and cleaved PARP. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Caspase-Glo® 3/7 and Caspase-Glo® 8 Luminescence Assays

This protocol is adapted for a 96-well plate format and measures the activity of executioner caspases-3 and -7, and initiator caspase-8, respectively.

Materials:

-

GNS561

-

Cancer cell line (e.g., HepG2)

-

Complete cell culture medium

-

96-well white-walled, clear-bottom plates

-

Caspase-Glo® 3/7 Assay System (Promega) or Caspase-Glo® 8 Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

-

GNS561 Treatment: Prepare serial dilutions of GNS561 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the GNS561 dilutions or vehicle control.

-

Incubation: Incubate the plate for the desired time points (e.g., 6, 24, 30 hours) at 37°C and 5% CO2.

-